molecular formula C16H19N3OSi B2701025 1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole CAS No. 155510-96-6

1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2701025
CAS No.: 155510-96-6
M. Wt: 297.433
InChI Key: RROSOUKXERTOSL-UHFFFAOYSA-N
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Description

1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole: is a compound that contains a benzotriazole moiety linked to a phenoxy group and a trimethylsilane group. This compound is known for its unique structural properties, which include a five-membered ring, two six-membered rings, and a nine-membered ring. It also contains multiple bonds, aromatic bonds, and an ether group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The stability of benzotriazole derivatives during the course of reactions makes them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Mechanism of Action

The mechanism of action of 1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole involves its ability to act as a leaving group, electron-donating or electron-withdrawing group, and a radical precursor. These properties enable it to participate in various chemical transformations and interactions with molecular targets. The benzotriazole moiety stabilizes negative charges and radicals, facilitating reactions and enhancing the compound’s reactivity .

Comparison with Similar Compounds

    Benzotriazole: A simpler analog that lacks the phenoxy and trimethylsilane groups.

    Phenoxytrimethylsilane: Contains the phenoxy and trimethylsilane groups but lacks the benzotriazole moiety.

    Trimethylsilylbenzotriazole: Similar structure but with different substituents.

Uniqueness: 1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole is unique due to its combination of benzotriazole, phenoxy, and trimethylsilane groups, which confer distinct reactivity and stability. This combination makes it a versatile compound in various chemical and industrial applications .

Properties

IUPAC Name

[benzotriazol-1-yl(phenoxy)methyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OSi/c1-21(2,3)16(20-13-9-5-4-6-10-13)19-15-12-8-7-11-14(15)17-18-19/h4-12,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROSOUKXERTOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(N1C2=CC=CC=C2N=N1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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